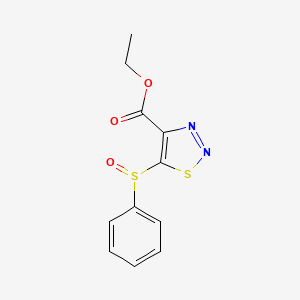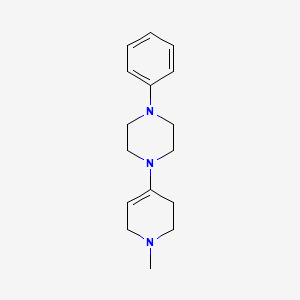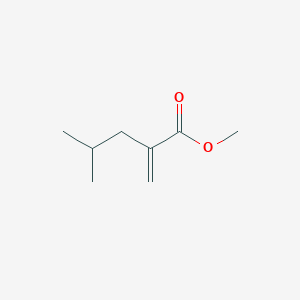![molecular formula C21H22ClN3S B3123389 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine CAS No. 306980-40-5](/img/structure/B3123389.png)
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
Übersicht
Beschreibung
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine is a useful research compound. Its molecular formula is C21H22ClN3S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Metabolic Pathways
Methionine, a sulfur-containing amino acid, is crucial for dietary protein and regulates several metabolites like ethylene and polyamines through S-adenosylmethionine (SAM). Research on methionine metabolism provides insights into improving its content in plants, enhancing nutritional value. The enzymatic regulation of methionine synthesis and its influence on plant growth and productivity are key areas of study, offering potential for agricultural advancements (R. Amir, 2010).
Biopolymer Modification for Applications
Chemical modification of xylan into ethers and esters with unique properties based on functional groups and substitution patterns has shown promise. This includes applications in drug delivery, where xylan esters form nanoparticles for targeted delivery, and in the paper industry as strength additives. These developments suggest a broad range of applications for modified biopolymers in industrial and medical fields (K. Petzold-Welcke et al., 2014).
Optoelectronic Material Development
The exploration of quinazoline and pyrimidine derivatives has opened new avenues in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have shown significant potential for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these derivatives highlight their importance in creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs (G. Lipunova et al., 2018).
Agricultural Impact and Environmental Fate
The environmental impact and fate of organochlorine compounds like chlorophenols have been extensively reviewed, with findings indicating moderate to high persistence and toxicity depending on conditions. These studies are crucial for understanding and mitigating the environmental and health risks associated with these compounds in agricultural and industrial settings (K. Krijgsheld & A. D. Gen, 1986).
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N,N-diethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3S/c1-3-25(4-2)20-14-18(15-26-19-12-10-17(22)11-13-19)23-21(24-20)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDFCIYJAAXBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)


![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)
![3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3123345.png)
triazin-4-one](/img/structure/B3123349.png)
![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)



